molecular formula C14H18BrNO4 B8060063 2-{[(2-Bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid

2-{[(2-Bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid

Cat. No.: B8060063
M. Wt: 344.20 g/mol
InChI Key: SWTSAAHPSOLCPE-UHFFFAOYSA-N
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Description

2-{[(2-Bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid is a complex organic compound that features a bromophenyl group, a tert-butoxy carbonyl group, and an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group. Subsequent steps may include the formation of the tert-butoxy carbonyl group and the incorporation of the amino acid backbone.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis processes, including the use of reactors and purification systems to ensure high yield and purity. The specific methods would depend on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the bromophenyl group to other functional groups.

  • Reduction: : Reduction of the carbonyl group to an alcohol.

  • Substitution: : Replacement of the bromine atom with other groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles such as sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromophenols or other oxidized derivatives.

  • Reduction: : Alcohols or other reduced derivatives.

  • Substitution: : Various substituted phenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme interactions or as a probe in biochemical assays. Its unique structure can help in understanding biological processes at the molecular level.

Medicine

Potential medical applications include the development of new drugs or therapeutic agents. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-{[(2-Bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromophenol: : A simpler compound with a bromophenyl group.

  • N-(2-Bromophenyl)acetamide: : A related compound with an acetamide group.

  • 2-(2-Bromophenyl)propanenitrile: : Another compound with a bromophenyl group and a nitrile group.

Uniqueness

2-{[(2-Bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid is unique due to its combination of a bromophenyl group, a tert-butoxy carbonyl group, and an amino acid backbone

Properties

IUPAC Name

2-[(2-bromophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTSAAHPSOLCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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